N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol . This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea to form the thienopyrimidine core. Subsequent functionalization steps, including methylation and acylation, yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
Uniqueness
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and oxopropyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)8-21-9-19-17-14(18(21)24)11(2)15(26-17)16(23)20-12-6-4-5-7-13(12)25-3/h4-7,9H,8H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTJKFUGNGXWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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